3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione

Description

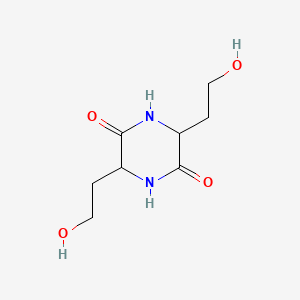

3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione (CAS: 50975-79-6) is a cyclic diketopiperazine derivative with the molecular formula C₈H₁₄N₂O₄ and a molecular weight of 202.21 g/mol. Structurally, it features a piperazinedione core substituted at positions 3 and 6 with 2-hydroxyethyl groups. This compound is primarily synthesized chemically, as evidenced by its inclusion in chemical databases and safety guidelines emphasizing handling precautions (e.g., S24/25 for skin/eye protection) .

Properties

IUPAC Name |

3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965242 | |

| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50975-79-6 | |

| Record name | 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050975796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50975-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(2-hydroxyethyl)-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione, also known as a piperazine derivative, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 50975-79-6

- Molecular Weight : 186.21 g/mol

- Structure : The compound features two hydroxyethyl groups attached to a piperazinedione core, which may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, studies have reported its inhibitory effects on acetylcholinesterase (AChE), which is significant for neurodegenerative disease research.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, although detailed studies are required to elucidate its spectrum of activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | AChE inhibition with IC50 values | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: AChE Inhibition

In a controlled study, this compound was tested for its ability to inhibit AChE. The results indicated an IC50 value of approximately 0.22 µM, demonstrating significant potency compared to standard inhibitors. This finding suggests potential applications in treating conditions like Alzheimer's disease.

Potential Therapeutic Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

- Neurodegenerative Diseases : Given its AChE inhibitory properties, the compound may be explored as a candidate for treating Alzheimer's disease.

- Antimicrobial Treatments : Its potential antimicrobial effects warrant further investigation into its use as an antibacterial agent.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that derivatives of piperazinediones, including 3,6-bis(2-hydroxyethyl)-2,5-piperazinedione, exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting its utility in formulating antimicrobial agents for medical and agricultural applications .

Drug Development

The compound is also being investigated for its role in drug formulation. Its structural characteristics allow it to interact with biological targets effectively, potentially leading to the development of new drugs for treating infections or other diseases .

Agricultural Applications

Fungicidal Properties

Research has highlighted the fungicidal potential of this compound. It can inhibit the growth of plant pathogens, thereby serving as a natural fungicide in agricultural practices. This property is particularly valuable in organic farming where synthetic fungicides are restricted .

Plant Growth Promotion

Additionally, this compound has been studied for its effects on plant growth. It may enhance nutrient uptake and promote overall plant health by acting as a biostimulant .

Material Science Applications

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it suitable for enhancing the performance of various polymers used in industrial applications .

Rubber Processing

The compound is also utilized as an anti-aging agent in rubber processing. Its incorporation into rubber formulations can extend the lifespan and durability of rubber products by preventing degradation caused by environmental factors .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl groups undergo oxidation to yield carbonyl-containing derivatives.

Key Findings :

-

Strong oxidizing agents like KMnO₄ fully oxidize hydroxyethyl groups to carboxylic acids, enhancing water solubility.

-

Controlled oxidation with CrO₃ selectively generates ketones, useful for further functionalization .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions or esterifications.

Key Findings :

-

Acetylation with acetic anhydride produces stable esters, often used to protect hydroxyl groups during synthesis .

-

Alkylation with iodomethane or benzyl bromide introduces hydrophobic side chains, modifying solubility .

Crosslinking Reactions

The compound reacts with primary amines (e.g., lysine residues) to form covalent bonds.

| Conditions | Product Formed | Application | Reference |

|---|---|---|---|

| pH 7–9 (aqueous buffer) | Schiff base or amide-linked adducts | Protein crosslinking for assays |

Mechanism :

-

At neutral/basic pH, the diketopiperazine ring undergoes partial opening, exposing carbonyl groups for nucleophilic attack by amines. This facilitates covalent bond formation with biomolecules .

Degradation Pathways

Under specific conditions, the compound degrades via intramolecular rearrangements.

Key Findings :

-

Alkaline conditions promote sequential 1,5- and 1,6-O→N acyl shifts, leading to ring-opening and formation of linear peptides .

-

Hydrolysis at elevated temperatures yields glycolic acid derivatives .

Esterification and Polymerization

The hydroxyl groups enable polymerization or copolymerization.

| Reagent/Conditions | Product Formed | Application | Reference |

|---|---|---|---|

| Dicarboxylic acid anhydrides | Poly(ester-amide) copolymers | Biodegradable drug delivery systems |

Mechanism :

-

Reaction with succinic anhydride forms ester-amide hybrid polymers, exhibiting pH-sensitive degradation .

Spirocyclization Reactions

Under acidic conditions, intramolecular cyclization generates spiro compounds.

| Conditions | Product Formed | Mechanism | Reference |

|---|---|---|---|

| H₃O⁺ (aqueous acid) | Spiro[piperazine-2,5-dione] derivatives | Nucleophilic displacement of -OH |

Example :

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, supported by experimental

Table 1: Structural and Functional Comparison of Piperazinedione Derivatives

Key Research Findings

Antimicrobial Activity 3,6-Bis(2-methylpropyl)-2,5-piperazinedione isolated from Lactobacillus plantarum and Bacillus amyloliquefaciens demonstrated potent antifungal effects against Fusarium proliferatum and Aspergillus flavus. It inhibited fungal growth on maize kernels by 70–80%, attributed to its ability to disrupt membrane integrity .

Anticancer Mechanisms

- NSC-135758 exhibited selective inhibition of DNA synthesis in leukemia cells (L1210/0 and L1210/CPA) via alkylation, bypassing resistance to cyclophosphamide and BCNU. Its potency surpassed melphalan in vivo, reducing tumor size by 2.5-fold .

- Unlike NSC-135758, the hydroxyethyl and methylpropyl derivatives lack alkylating activity, highlighting the critical role of chloro-piperidyl groups in DNA interaction .

Structural Influence on Bioactivity

- Hydrophobic substituents (e.g., methylpropyl, phenylmethyl) enhance membrane penetration, explaining the strong antifungal activity of 3,6-Bis(2-methylpropyl)-2,5-piperazinedione .

- Hydrophilic groups (e.g., hydroxyethyl, hydroxymethyl) improve solubility but may reduce bioavailability in lipid-rich environments .

Contradictions and Gaps

- 3-(Phenylmethyl)-2,5-piperazinedione showed novel antimicrobial effects in Serratia plymuthica but lacks mechanistic studies compared to well-characterized analogs like the methylpropyl derivative .

- The hydroxyethyl variant’s biological data remain sparse, necessitating further studies to validate its hypothesized antimicrobial role .

Preparation Methods

Late-Stage Piperazinedione Ring Construction

A representative approach involves the following steps:

- Synthesis of a linear dipeptide or glycinamide derivative bearing hydroxyethyl or protected hydroxyethyl side chains.

- Cyclization under dehydrating conditions to form the 2,5-piperazinedione ring.

- Deprotection (if necessary) to reveal the hydroxyethyl groups.

| Step | Reagents/Conditions | Key Transformation | Notes |

|---|---|---|---|

| 1 | Protected hydroxyethyl glycine derivatives | Peptide coupling | Use of acid chlorides or carbodiimides |

| 2 | Cyclization (e.g., heating, acid/base catalysis) | Ring closure to diketopiperazine | Removal of water drives reaction |

| 3 | Deprotection (acidic or basic hydrolysis) | Reveal hydroxyethyl groups | Choice of protecting group critical |

This method allows for the introduction of sensitive hydroxyethyl groups late in the synthesis, minimizing side reactions and decomposition.

Functional Group Transformation Approach

Alternatively, a precursor with methoxyethyl groups can undergo demethylation to yield hydroxyethyl substituents:

- Synthesis of a methoxyethyl-substituted intermediate.

- Demethylation using alkylthiotrimethylsilanes or other demethylating agents.

- Cyclization to the piperazinedione ring.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methoxyethyl glycine derivatives | Introduction of masked hydroxyethyl |

| 2 | Alkylthiotrimethylsilane | Demethylation |

| 3 | Cyclization | Formation of piperazinedione ring |

This approach is particularly useful when direct introduction of hydroxyethyl groups is problematic due to reactivity or solubility issues.

Analogy to Related Diketopiperazines

While direct literature on the synthesis of 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione is limited, methods for related compounds (e.g., 3,6-bis(hydroxymethyl)-2,5-piperazinedione) provide useful precedent. For example, the use of sodium methylate in methanol under inert atmosphere for extended periods (e.g., 120 hours) has been reported for analogous systems, achieving yields up to 80%. Adapting such conditions for hydroxyethyl analogues may be feasible.

Research Findings and Considerations

- The cyclization step is often the yield-limiting stage, with careful control of temperature and solvent being crucial for success.

- Protecting groups for the hydroxyethyl substituents must be chosen to withstand peptide coupling and cyclization conditions but be removable under mild conditions to avoid degradation of the diketopiperazine ring.

- The use of inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation during sensitive steps.

- Purification is typically achieved by crystallization or chromatography, depending on the solubility of the product and byproducts.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Late-stage ring closure | Build linear precursor, cyclize, deprotect | High selectivity, minimizes side reactions | Multistep, requires protection/deprotection |

| Functional group transformation | Methoxyethyl introduction, demethylation, cyclization | Useful for sensitive substituents | Additional steps for demethylation |

| Analogy to related systems | Adaptation of known conditions (e.g., sodium methylate in methanol) | Established protocols, good yields | May require optimization for hydroxyethyl group |

Q & A

Q. What are the established synthetic routes and purification methods for 3,6-Bis(2-hydroxyethyl)-2,5-piperazinedione?

The compound is typically synthesized via cyclocondensation of dipeptide precursors under controlled conditions. For example, heating dipeptide derivatives in acidic or buffered systems (e.g., pH 1.2 phosphate buffer or 1 M HCl at 60°C) facilitates cyclization into the piperazinedione structure . Purification often involves chromatographic techniques (e.g., paper chromatography) to isolate intermediates and final products, with monitoring of reaction progress using UV or mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Infrared (IR) Spectroscopy : To identify functional groups like hydroxyl (-OH) and carbonyl (C=O) stretching vibrations .

- Mass Spectrometry (MS) : For molecular weight confirmation (exact mass: 202.2078 Da) and fragmentation pattern analysis .

- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and verify substituent positions (e.g., hydroxyethyl groups) .

- X-ray Diffraction : To determine crystal packing and hydrogen-bonding interactions in supramolecular assemblies .

Advanced Research Questions

Q. How does this compound form supramolecular polymers, and what factors influence its assembly?

The compound’s dual hydroxyethyl groups and carbonyl moieties enable hydrogen bonding, driving linear polymer formation. Studies show that environmental factors like solvent polarity and co-solutes (e.g., dextran) modulate assembly. For instance, in dextran mixtures, normalized intensity ratios of [nM+H]+ peaks in mass spectra increase, suggesting enhanced polymer alignment due to excluded volume effects . Computational modeling of hydrogen-bonding networks could further elucidate these interactions.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability assays in acidic buffers (pH 1.2) at 60°C reveal gradual degradation, with chromatographic data indicating ~30% decomposition after 24 hours . Contradictions arise in neutral/basic conditions, where the compound may exhibit greater stability due to reduced protonation of reactive sites. Researchers should employ kinetic studies (HPLC or LC-MS monitoring) to map degradation pathways and optimize storage conditions.

Q. Can this compound serve as a scaffold for drug delivery systems or bioactive molecule design?

Structurally analogous cyclic dipeptides (e.g., cyclo(valylvaline)) demonstrate antimicrobial and enzyme-inhibitory activities, suggesting potential for biomedical applications . For this compound, derivatization of hydroxyethyl groups with targeting ligands (e.g., peptides) could enhance biocompatibility and cellular uptake. Preliminary cytotoxicity assays in cell lines are recommended to validate safety profiles.

Data Contradiction and Methodological Considerations

Q. How to reconcile discrepancies in reported hydrogen-bonding behavior of piperazinediones across studies?

Variations in solvent systems (aqueous vs. organic) and co-solute concentrations (e.g., dextran) significantly alter supramolecular assembly . For example, pure this compound forms linear polymers, while dextran mixtures enhance alignment but reduce monomer availability. Researchers should standardize experimental parameters (solvent, temperature) and employ complementary techniques (X-ray, IR) to validate findings.

Q. What methodological pitfalls arise in synthesizing hydroxyethyl-substituted piperazinediones?

Common challenges include:

- Byproduct Formation : Competing reactions (e.g., oxidation of hydroxyethyl groups) during cyclization . Mitigation requires inert atmospheres and controlled heating.

- Stereochemical Control : Racemization at chiral centers during synthesis. Chiral HPLC or enzymatic resolution may improve enantiomeric purity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O₄ | |

| Exact Mass | 202.2078 Da | |

| Degradation in pH 1.2 (60°C) | ~30% after 24 hours | |

| Supramolecular Polymer Stability (with dextran) | Enhanced alignment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.